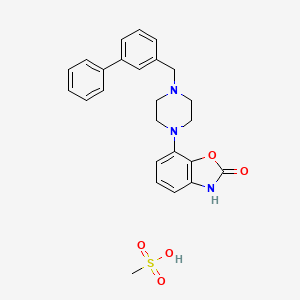

Bifeprunox mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWKHSGOYGLGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956533 | |

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350992-13-1 | |

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFEPRUNOX MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Bifeprunox Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox mesylate is a novel atypical antipsychotic agent that was under development for the treatment of schizophrenia and bipolar disorder.[1] Unlike first-generation antipsychotics that primarily act as dopamine D2 receptor antagonists, bifeprunox was designed as a "dopamine-serotonin system stabilizer."[2] Its unique pharmacological profile is characterized by partial agonism at dopamine D2-like receptors and potent agonism at serotonin 5-HT1A receptors.[3] This dual action was hypothesized to offer efficacy against the positive, negative, and cognitive symptoms of schizophrenia while minimizing the extrapyramidal side effects and hyperprolactinemia associated with traditional antipsychotics.[4][5] Although clinical development was ultimately discontinued due to insufficient efficacy compared to existing treatments, the nuanced mechanism of bifeprunox continues to be of significant interest to researchers in the field of neuropharmacology. This guide provides a detailed technical overview of the core mechanism of action of this compound, incorporating quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Pharmacological Profile: A Dual-Action Ligand

Bifeprunox's primary mechanism of action is centered on its activity at two key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia: the dopamine D2 receptor and the serotonin 5-HT1A receptor.

Dopamine D2 Receptor Partial Agonism

Bifeprunox exhibits high affinity for dopamine D2 receptors, acting as a partial agonist. This means that in environments of high dopaminergic activity (hyperactive mesolimbic pathway in schizophrenia), it competes with endogenous dopamine to reduce receptor stimulation, thereby acting as a functional antagonist. Conversely, in regions with low dopaminergic tone (hypoactive mesocortical pathway), it provides a baseline level of receptor stimulation, acting as an agonist. This stabilizing effect on the dopamine system is a hallmark of third-generation antipsychotics. Bifeprunox also demonstrates high affinity for D3 and D4 receptor subtypes, where it also displays partial agonist properties.

Serotonin 5-HT1A Receptor Agonism

In addition to its effects on dopamine receptors, bifeprunox is a potent agonist at serotonin 5-HT1A receptors. Activation of these autoreceptors on serotonergic neurons in the dorsal raphe nucleus leads to a reduction in serotonin release, which can indirectly modulate dopamine pathways. 5-HT1A receptor agonism is thought to contribute to the anxiolytic effects and the reduced propensity for extrapyramidal symptoms observed with atypical antipsychotics.

Quantitative Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/pEC50) of bifeprunox at key receptors.

| Receptor | Species | pKi | Ki (nM) | Reference(s) |

| Dopamine D2 | Human | 8.5 | 3.16 | |

| Dopamine D2 | Rat | - | 2.2 | |

| Dopamine D2 (Striatal) | - | 8.83 | 1.48 | |

| Dopamine D3 | Human | 9.1 | 0.79 | |

| Dopamine D4 | Human | 8.0 | 10.0 | |

| Serotonin 5-HT1A | Human | 8.2 | 6.31 | |

| Serotonin 5-HT1A | Human | 8.0 | 10.0 | |

| Serotonin 5-HT1A | Rat | - | 9.3 | |

| Serotonin 5-HT1A (Cortical) | - | 7.19 | 64.57 |

Table 1: Receptor Binding Affinities of Bifeprunox

| Assay | Receptor | Species | pEC50 | Emax (%) | Intrinsic Activity | Reference(s) |

| [35S]-GTPγS Binding | Dopamine hD2L | Human | 8.97 | 26.3 | Partial Agonist | |

| Adenylate Cyclase Inhibition | Dopamine D2 | Human | - | 28 | Partial Agonist | |

| [35S]-GTPγS Binding | Serotonin 5-HT1A | Human | - | 70 | Agonist | |

| Adenylate Cyclase Inhibition | Serotonin 5-HT1A | Human | 9.95 | 73 | Agonist | |

| Hippocampal 5-HT1A Functional Assay | Serotonin 5-HT1A | - | 6.37 | - | Agonist |

Table 2: Functional Activity of Bifeprunox

Signaling Pathways

The interaction of bifeprunox with D2 and 5-HT1A receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are Gαi/o-coupled receptors. Upon activation by an agonist, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, bifeprunox elicits a submaximal inhibition of adenylyl cyclase compared to a full agonist like dopamine.

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins. Their activation by bifeprunox also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the Gβγ subunit can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Figure 2: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide were derived from a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments cited.

Radioligand Binding Assays

-

Objective: To determine the affinity of bifeprunox for specific receptors.

-

General Protocol:

-

Tissue/Cell Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO cells with cloned human D2 or 5-HT1A receptors) or from specific brain regions (e.g., rat striatum for D2, cortex for 5-HT1A) are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (bifeprunox).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of bifeprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[35S]-GTPγS Functional Assays

-

Objective: To measure the functional activity (agonism, partial agonism, or antagonism) of bifeprunox at Gαi/o-coupled receptors.

-

General Protocol:

-

Membrane Preparation: Membranes from Sf9 insect cells expressing human dopamine D2L receptors are prepared.

-

Incubation: Membranes are incubated with GDP, varying concentrations of bifeprunox, and the non-hydrolyzable GTP analog, [35S]-GTPγS.

-

Stimulation: The binding of [35S]-GTPγS is stimulated by the addition of the test compound.

-

Separation and Quantification: Bound [35S]-GTPγS is separated by filtration and quantified by scintillation counting.

-

Data Analysis: The concentration-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

In Vivo Electrophysiology

-

Objective: To assess the effect of bifeprunox on the firing rate of dopamine and serotonin neurons in living animals.

-

General Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording electrode is lowered into the ventral tegmental area (VTA) to record dopamine neuron activity or the dorsal raphe nucleus to record serotonin neuron activity.

-

Drug Administration: Bifeprunox is administered intravenously at cumulative doses.

-

Data Acquisition and Analysis: The firing rate and bursting activity of the neurons are recorded and analyzed before and after drug administration to determine the dose-dependent effects.

-

References

- 1. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 3. Neuropharmacological profile of bifeprunox: merits and limitations in comparison with other third-generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Partial agonism and schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

Bifeprunox Mesylate: A Technical Guide to its Dopamine D2 Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox mesylate is a novel atypical antipsychotic agent that exhibits a distinct pharmacological profile characterized by partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors.[1][2] Unlike traditional antipsychotics that act as D2 antagonists, bifeprunox's mechanism as a partial agonist suggests it can function as a dopamine system stabilizer.[2][3] This mode of action allows it to theoretically reduce dopaminergic neurotransmission in hyperactive states (such as the mesolimbic pathway in psychosis) and enhance it in hypoactive states (like the mesocortical pathway associated with negative and cognitive symptoms of schizophrenia).[4] This technical guide provides an in-depth overview of the dopamine D2 partial agonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Quantitative Pharmacological Data

The partial agonist activity of bifeprunox at the dopamine D2 receptor is defined by its high binding affinity and sub-maximal efficacy compared to the endogenous full agonist, dopamine. The following tables summarize the key in vitro and in vivo quantitative parameters of bifeprunox in relation to the dopamine D2 receptor.

Table 1: Receptor Binding Affinities of this compound

This table outlines the binding affinity of bifeprunox for various dopamine receptor subtypes, expressed as pKi (-log(Ki)) and Ki values. A higher pKi or a lower Ki value indicates a stronger binding affinity.

| Receptor Subtype | pKi | Ki (nM) | Radioligand | Tissue/Cell Source | Reference(s) |

| Dopamine D2 | 8.5 | 3.16 | [3H]-Spiperone | Human cloned D2L receptors | |

| Dopamine D2 (striatal) | 8.83 | 1.48 | Not Specified | Rat Striatum | |

| Dopamine D2 | - | 2.2 | [3H]-Spiperone | Not Specified | |

| Dopamine D2Long | - | 1.3 | Not Specified | Human cloned D2Long receptors | |

| Dopamine D3 | 9.1 | 0.79 | Not Specified | Human cloned D3 receptors | |

| Dopamine D4 | 8.0 | 10.0 | Not Specified | Human cloned D4 receptors |

Table 2: Functional Activity of this compound at Dopamine D2 Receptors

This table presents the functional potency (pEC50 or EC50) and intrinsic activity (Emax) of bifeprunox in various functional assays. The intrinsic activity is expressed as a percentage of the maximal response induced by a full agonist like dopamine or apomorphine.

| Assay Type | pEC50 | EC50 (nM) | Intrinsic Activity (Emax %) | Full Agonist Reference | Cell Line | Reference(s) |

| [35S]-GTPγS Binding | 8.97 | 1.07 | 26.3 | Apomorphine | Sf9 insect cells expressing hD2L | |

| Adenylate Cyclase | - | - | 28 | Quinpirole | CHO cells expressing hD2 | |

| Functional Activity | - | - | 36 | Dopamine | Not Specified | |

| D2(High) State Recognition | - | - | 69 | Dopamine | Human cloned D2Long receptors |

Table 3: In Vivo Dopamine D2 Receptor Occupancy of this compound

This table summarizes the in vivo dopamine D2 receptor occupancy of bifeprunox as determined by positron emission tomography (PET) studies in humans.

| Dose | Occupancy (%) | Time Post-Dose (h) | Tracer | Subject Population | Reference(s) |

| >10 mg | 90 | Not Specified | Not Specified | Not Specified | |

| 10 mg | 90 | Not Specified | Not Specified | Not Specified | |

| 10 mg | 79 | 24 | Not Specified | Not Specified | |

| 20 mg | No further increase | Not Specified | Not Specified | Not Specified |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of bifeprunox and the methods used to characterize it, the following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow for assessing its partial agonist activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine D2 Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells stably expressing human dopamine D2L receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-spiperone (a D2 antagonist).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone or butaclamol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand ([3H]-spiperone at a concentration near its Kd, e.g., 0.5 nM), and either the test compound, buffer for total binding, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the D2 receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]-GTPγS, allows for the quantification of this activation.

-

Materials:

-

Membrane preparations from cells expressing the human dopamine D2L receptor (e.g., Sf9 insect cells).

-

[35S]-GTPγS.

-

GDP.

-

Test compound: this compound.

-

Full agonist control: Apomorphine or dopamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the full agonist control.

-

In a 96-well plate, add the membrane preparation, GDP (e.g., 10 µM), and the test compound or control. Pre-incubate for a short period.

-

Initiate the reaction by adding [35S]-GTPγS (e.g., 0.1 nM).

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction. If using a filtration method, rapidly filter the contents through glass fiber filters and wash with ice-cold buffer. If using SPA, add SPA beads to capture the membranes.

-

Quantify the amount of bound [35S]-GTPγS using a scintillation counter.

-

Plot the amount of [35S]-GTPγS bound against the logarithm of the agonist concentration.

-

Determine the EC50 (potency) and the Emax (maximal effect) from the dose-response curve.

-

Express the intrinsic activity of bifeprunox as a percentage of the Emax of the full agonist.

-

cAMP Functional Assay

This assay measures the functional consequence of D2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

Materials:

-

Whole cells stably expressing the human dopamine D2 receptor (e.g., CHO cells).

-

Adenylyl cyclase stimulator: Forskolin.

-

Test compound: this compound.

-

Full agonist control: Quinpirole or dopamine.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period.

-

Add serial dilutions of bifeprunox or the full agonist control to the cells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

-

Determine the IC50 (the concentration of agonist that causes 50% of its maximal inhibition) and the Emax (maximal inhibition).

-

The intrinsic activity of bifeprunox is expressed as a percentage of the maximal inhibition achieved by the full agonist.

-

Conclusion

This compound demonstrates high affinity for dopamine D2 receptors and acts as a partial agonist, exhibiting lower intrinsic activity than endogenous dopamine. This pharmacological profile, characterized through a variety of in vitro and in vivo assays, positions it as a dopamine system stabilizer. While clinical development of bifeprunox was ultimately discontinued, the extensive preclinical and clinical research conducted provides valuable insights into the therapeutic potential and challenges of targeting the dopamine D2 receptor with partial agonists for the treatment of schizophrenia and other neuropsychiatric disorders. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development.

References

- 1. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

Bifeprunox Mesylate: A Technical Guide to Serotonin 5-HT1A Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of bifeprunox mesylate at the serotonin 5-HT1A receptor. Bifeprunox is a novel atypical antipsychotic agent that combines partial agonism at dopamine D2 receptors with agonist activity at 5-HT1A receptors. This dual mechanism is believed to contribute to its potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.

Quantitative Binding Affinity and Functional Activity Data

The following tables summarize the key quantitative data for this compound's interaction with the 5-HT1A receptor, compiled from various in vitro studies.

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 9.3 nM | Human D2 / Serotonin 5-HT1A | [3H]-8-OH-DPAT | [1] |

| pKi | 8.0 | Human 5-HT1A | Not Specified | [1] |

| pKi | 8.83 (cortical) | Cortical 5-HT1A | Not Specified | [2] |

| pEC50 | 9.95 | Cloned Human 5-HT1A (CHO cells) | Not Specified | [1] |

| pEC50 | 6.37 (hippocampal) | Hippocampal 5-HT1A | Not Specified | [2] |

| Emax | 70% | h5-HT1A receptor | Not Specified | |

| Efficacy | 73% | Cloned Human 5-HT1A (CHO cells) | Not Specified |

Table 1: Binding Affinity and Functional Potency of Bifeprunox at the 5-HT1A Receptor.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This section describes a representative protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of bifeprunox for the human 5-HT1A receptor, based on standard methodologies.

1. Materials and Reagents:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1A receptor.

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Serotonin (5-HT).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

2. Procedure:

-

Membrane Preparation: Thawed CHO cell membranes are homogenized in ice-cold assay buffer. Protein concentration is determined via a Bradford assay, and membranes are diluted to a final concentration of 10-20 µg of protein per well.

-

Assay Plate Setup: In a 96-well microplate, serial dilutions of bifeprunox are prepared. Control wells for total binding (assay buffer only) and non-specific binding (10 µM 5-HT) are included in triplicate.

-

Reaction Mixture: To each well, the following are added in order:

-

25 µL of the appropriate bifeprunox dilution, assay buffer, or 5-HT solution.

-

25 µL of [³H]8-OH-DPAT solution (final concentration ~1-2 nM).

-

200 µL of the diluted membrane preparation.

-

-

Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Each filter is washed three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with 4-5 mL of scintillation cocktail. After an equilibration period, the radioactivity on each filter is quantified using a liquid scintillation counter.

3. Data Analysis:

-

The concentration of bifeprunox that inhibits 50% of the specific binding of [³H]8-OH-DPAT (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Forskolin-Stimulated Adenylyl Cyclase Activity

This protocol outlines a method to determine the functional efficacy of bifeprunox as a 5-HT1A receptor agonist by measuring its ability to inhibit adenylyl cyclase activity.

1. Materials and Reagents:

-

Cell Line: CHO cells stably expressing the human 5-HT1A receptor.

-

Stimulant: Forskolin.

-

Test Compound: this compound.

-

Assay Buffer: Typically a Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Lysis Buffer: A buffer containing a mild detergent to lyse the cells.

-

cAMP Assay Kit: A commercially available kit for the quantification of cyclic AMP (e.g., ELISA, TR-FRET).

2. Procedure:

-

Cell Culture and Plating: CHO-h5-HT1A cells are cultured to ~80-90% confluency and then plated into 96-well plates.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. Cells are then pre-incubated with various concentrations of bifeprunox for a short period (e.g., 15 minutes) at 37°C.

-

Stimulation: A solution of forskolin (typically 1-10 µM final concentration) is added to each well (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. The plates are incubated for a further 15-30 minutes at 37°C.

-

Lysis and cAMP Quantification: The reaction is stopped by aspirating the buffer and adding a lysis buffer. The amount of cAMP in the cell lysate is then determined using a suitable cAMP assay kit according to the manufacturer's instructions.

3. Data Analysis:

-

The concentration of bifeprunox that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is calculated using non-linear regression.

-

The maximal effect (Emax) is determined as the percentage inhibition of the forskolin-stimulated response at saturating concentrations of bifeprunox.

Visualizations: Workflows and Signaling Pathways

Caption: Radioligand Binding Assay Workflow.

Caption: 5-HT1A Receptor Signaling Pathway.

References

An In-depth Technical Guide to the Synthesis of Bifeprunox Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for bifeprunox mesylate, a partial dopamine D2 and serotonin 5-HT1A receptor agonist. The primary focus is on an efficient six-step synthesis, with supplementary information on alternative routes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of this antipsychotic agent.

Introduction

Bifeprunox is a novel atypical antipsychotic agent.[1] Its synthesis has been approached through various routes, with a notable "improved six-step synthesis" reported by Nerdinger et al. offering an efficient pathway with good overall yields.[2][3] This guide will primarily detail this improved pathway, while also touching upon other reported synthetic strategies.

Improved Six-Step Synthesis of Bifeprunox

This synthetic route commences with the commercially available 2-(piperazin-1-yl)phenol and proceeds through six key steps to yield bifeprunox free base. The final step involves the formation of the mesylate salt.

Overall Synthesis Pathway

Caption: Improved six-step synthesis of this compound.

Experimental Protocols and Data

The following tables summarize the experimental conditions and quantitative data for each step of the improved synthesis of bifeprunox.

Table 1: Reagents and Conditions for the Improved Synthesis of Bifeprunox

| Step | Reaction | Starting Materials | Reagents | Solvent | Temperature | Time (h) |

| 1 | Reductive Amination | 2-(piperazin-1-yl)phenol, 3-phenylbenzaldehyde | Sodium triacetoxyborohydride (Na(OAc)3BH) | Dichloromethane (CH2Cl2) | Room Temperature | 12 |

| 2 | Protection of Phenol | 1-(2-hydroxyphenyl)-4-(3-phenylbenzyl)piperazine | Sodium hydride (NaH), Chloromethyl methyl ether (MOMCl) | Tetrahydrofuran (THF) | Room Temperature | Not Specified |

| 3 | Ortho-Azidation | 1-(2-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | n-Butyllithium (BuLi), Tosyl azide (TsN3) | Tetrahydrofuran (THF) | -78 °C to Room Temp | Not Specified |

| 4 | Reduction of Azide | 1-(2-azido-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | Magnesium (Mg) | Methanol (MeOH) | Not Specified | Not Specified |

| 5 | Deprotection | 1-(2-amino-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | Hydrochloric acid (HCl) | Not Specified | Not Specified | Not Specified |

| 6 | Cyclization | 2-amino-6-(4-(3-phenylbenzyl)piperazin-1-yl)phenol | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | Reflux | Not Specified |

| 7 | Salt Formation | Bifeprunox (free base) | Methanesulfonic acid | Not Specified | Not Specified | Not Specified |

Table 2: Quantitative Data for the Improved Synthesis of Bifeprunox

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity |

| 1 | 1-(2-hydroxyphenyl)-4-(3-phenylbenzyl)piperazine | C23H24N2O | 344.45 | 93 | Not Specified |

| 2 | 1-(2-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | C25H28N2O2 | 388.50 | Not Specified | Not Specified |

| 3 | 1-(2-azido-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | C25H27N5O2 | 441.52 | Not Specified | Not Specified |

| 4 | 1-(2-amino-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | C25H29N3O2 | 415.52 | 64 (from step 3) | Not Specified |

| 5 | 2-amino-6-(4-(3-phenylbenzyl)piperazin-1-yl)phenol | C23H25N3O | 359.47 | Not Specified | Not Specified |

| 6 | Bifeprunox (free base) | C24H23N3O2 | 385.46 | Not Specified | Not Specified |

| 7 | This compound | C25H27N3O5S | 481.57 | Not Specified | Not Specified |

Detailed Experimental Protocols

To a solution of 2-(piperazin-1-yl)phenol and 3-phenylbenzaldehyde in dichloromethane, sodium triacetoxyborohydride is added portionwise. The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the mixture is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-(2-hydroxyphenyl)-4-(3-phenylbenzyl)piperazine.

The product from Step 1 is dissolved in anhydrous tetrahydrofuran and cooled in an ice bath. Sodium hydride is added portionwise, followed by the dropwise addition of chloromethyl methyl ether. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 1-(2-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine.

The protected intermediate from Step 2 is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for a period to allow for lithiation. A solution of tosyl azide in tetrahydrofuran is then added dropwise. The reaction is slowly warmed to room temperature. Work-up involves quenching with a saturated aqueous solution of ammonium chloride and extraction with an organic solvent. The product, 1-(2-azido-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine, is purified by chromatography.

The azide from Step 3 is dissolved in methanol, and magnesium turnings are added. The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to yield 1-(2-amino-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine.[2]

The amino-protected intermediate from Step 4 is treated with hydrochloric acid in a suitable solvent to cleave the MOM protecting group. The reaction mixture is then neutralized with a base, and the product, 2-amino-6-(4-(3-phenylbenzyl)piperazin-1-yl)phenol, is extracted and purified.

The aminophenol from Step 5 is dissolved in anhydrous tetrahydrofuran, and 1,1'-carbonyldiimidazole is added. The mixture is heated to reflux until the reaction is complete. After cooling, the solvent is removed under reduced pressure, and the residue is purified to give bifeprunox free base.[2]

Bifeprunox free base is dissolved in a suitable solvent, and a stoichiometric amount of methanesulfonic acid is added. The resulting salt is precipitated, collected by filtration, washed with a cold solvent, and dried to yield this compound.

Alternative Synthetic Pathways

While the improved six-step synthesis is a primary focus, other routes to bifeprunox have been reported. A brief overview of these is provided for a comprehensive understanding.

Synthesis via Hartwig-Buchwald Coupling

An alternative approach involves a Hartwig-Buchwald coupling as a key step. However, this particular step has been reported to have a low yield of only 9%, making it less efficient for large-scale production.

Caption: General scheme of a Hartwig-Buchwald amination reaction.

Synthesis Starting from 2,6-Dinitrophenol

Another reported pathway begins with 2,6-dinitrophenol. This multi-step synthesis involves the selective reduction of one nitro group, followed by the formation of the benzoxazolinone ring and subsequent elaboration of the piperazine side chain.

Conclusion

This technical guide has detailed a robust and efficient six-step synthesis for bifeprunox, providing a clear pathway for its laboratory-scale preparation and potential scale-up. The experimental protocols and quantitative data presented offer a valuable resource for chemists and pharmaceutical scientists. While alternative synthetic routes exist, the improved six-step synthesis appears to be a more viable option for efficient production. Further process optimization and scale-up studies would be the logical next steps for the industrial manufacturing of this compound.

References

Bifeprunox Mesylate: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bifeprunox mesylate was an investigational atypical antipsychotic agent developed for the treatment of schizophrenia and potentially other conditions such as bipolar disorder.[1] Its development, led by Solvay Pharmaceuticals in partnership with Lundbeck and Wyeth, was ultimately discontinued.[1][2] This was due to a failure to demonstrate superior efficacy compared to existing treatments for schizophrenia, a decision supported by a non-approvable letter from the U.S. Food and Drug Administration (FDA) in 2007 and a final halt to all development in 2009.[1][2] This technical guide provides a comprehensive overview of this compound's pharmacological profile, mechanism of action, pharmacokinetic properties, and clinical trial findings, presenting the available scientific data for research and educational purposes.

Core Pharmacological Profile

Bifeprunox was designed as a "third-generation" atypical antipsychotic. Its primary mechanism of action was as a partial agonist at dopamine D2 receptors and a partial agonist at serotonin 5-HT1A receptors. This dual activity was intended to stabilize both hyperactive and hypoactive dopamine conditions in the brain while potentially mitigating extrapyramidal symptoms and improving negative symptoms of schizophrenia through its effects on the serotonin system.

Receptor Binding Affinities

Bifeprunox demonstrated high affinity for several dopamine and serotonin receptor subtypes. The following table summarizes its binding affinities (pKi) for various human and rat receptors. A higher pKi value indicates a stronger binding affinity.

| Receptor Target | Species | pKi (mean ± SD) | Reference(s) |

| Dopamine Receptors | |||

| D2 | Human | 8.5 | |

| D3 | Human | 9.2 | |

| D4 | Human | 8.8 | |

| Serotonin Receptors | |||

| 5-HT1A | Human | 8.0 | |

| 5-HT1A | Rat (cortical) | 7.19 ± 0.14 |

Bifeprunox showed relatively low or no affinity for 5-HT2A, 5-HT2C, α1- and α2-adrenoceptors, as well as muscarinic and histaminergic receptors.

Signaling Pathway

The therapeutic hypothesis for Bifeprunox was centered on its ability to modulate dopaminergic and serotonergic signaling pathways. As a partial D2 agonist, it was expected to act as a dopamine system stabilizer, reducing dopaminergic neurotransmission in overactive pathways (ameliorating positive symptoms) and increasing it in underactive pathways (potentially improving negative and cognitive symptoms). Concurrently, its agonist activity at 5-HT1A receptors was thought to contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.

Pharmacokinetics

Pharmacokinetic data for Bifeprunox were gathered from a pooled analysis of 21 clinical pharmacology studies in healthy adults.

| Parameter | Value | Reference(s) |

| Absorption | ||

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |

| Relative Bioavailability | ~54% | |

| Effect of High-Fat Meal | Tmax delayed by 1.5 hours, Cmax increased by 10%, AUC increased by 29% | |

| Distribution | ||

| Apparent Volume of Distribution | 1,300 L | |

| Plasma Protein Binding | >99% | |

| Metabolism | ||

| Primary Pathways | Hepatic, via CYP2C9 and CYP3A4 enzymes | |

| Minor Pathway | CYP2D6 | |

| Excretion | ||

| Mean Steady-State Elimination Half-Life | 14.4 hours | |

| Time to Reach Steady State | 2 to 4 days | |

| Excretion Route (single 14C-bifeprunox dose) | 87% of radioactivity excreted (13% urine, 74% feces) |

These pharmacokinetic properties suggested that a once-daily dosing regimen would be appropriate for clinical studies.

Preclinical and Clinical Development

Preclinical Evaluation

In preclinical animal models, Bifeprunox exhibited a profile consistent with existing antipsychotic agents.

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats

-

Objective: To assess the antipsychotic potential of Bifeprunox. The CAR test is a well-established model with high predictive validity for antipsychotic activity.

-

Methodology: Rats were trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). The ability of a drug to suppress this conditioned avoidance behavior, without significantly impairing the unconditioned escape response, is indicative of antipsychotic-like effects.

-

Results: Bifeprunox effectively suppressed conditioned avoidance in rats with a potency similar to the D2 receptor antagonist haloperidol (ED50 = 0.8 and 0.5 mg/kg p.o., respectively).

Bifeprunox also potently antagonized apomorphine-induced climbing in mice and phencyclidine (PCP)-induced hyperactivity, further supporting its antipsychotic potential.

Clinical Trials in Schizophrenia

Bifeprunox underwent several Phase II and Phase III clinical trials to evaluate its efficacy and safety in patients with schizophrenia.

Clinical Trial Design: Representative Phase III, Randomized, Double-Blind, Placebo-Controlled Study

The following diagram illustrates a typical workflow for a clinical trial evaluating Bifeprunox for acute exacerbations of schizophrenia.

References

An In-depth Technical Guide on Bifeprunox Mesylate for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifeprunox was a novel third-generation atypical antipsychotic agent investigated for the treatment of schizophrenia. Developed as a dopamine-serotonin system stabilizer, its unique pharmacological profile as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors offered the potential for efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile.[1][2][3] Preclinical and early clinical studies demonstrated promising results, particularly concerning its low propensity for extrapyramidal symptoms (EPS), weight gain, and hyperprolactinemia.[2][4] However, its development was ultimately discontinued. In 2007, the U.S. Food and Drug Administration (FDA) deemed it "not approvable," citing insufficient efficacy data compared to existing treatments. Subsequent analyses of Phase III trial data led to the complete cessation of its development in 2009. This guide provides a comprehensive technical overview of Bifeprunox mesylate, summarizing its pharmacology, key experimental data, and the trajectory of its clinical development.

Pharmacological Profile

Mechanism of Action

Bifeprunox's therapeutic rationale was based on its dual action as a "dopamine-serotonin system stabilizer".

-

Dopamine D2 Receptor Partial Agonism : In contrast to first-generation antipsychotics that act as D2 receptor antagonists, Bifeprunox is a partial agonist. This mechanism is theorized to modulate dopamine activity, acting as an antagonist in the hyperdopaminergic mesolimbic pathway (addressing positive symptoms) and as an agonist in the hypodopaminergic mesocortical pathway (potentially improving negative and cognitive symptoms). This stabilizing effect is achieved by blocking overstimulated receptors while stimulating underactive ones.

-

Serotonin 5-HT1A Receptor Agonism : Bifeprunox is a potent agonist at 5-HT1A receptors. This property is believed to contribute to efficacy against negative symptoms and to reduce the likelihood of extrapyramidal symptoms (EPS).

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities and functional activities of Bifeprunox at key neurotransmitter receptors.

Table 1: Receptor Binding Affinity Profile of Bifeprunox

| Receptor | Affinity (pKi) | Reference |

|---|---|---|

| Dopamine D2 | 8.5 | |

| Dopamine D3 | 9.2 | |

| Dopamine D4 | 8.8 | |

| Serotonin 5-HT1A | 8.0 - 8.2 |

| Other Receptors | Low to no affinity for 5-HT2A, 5-HT2C, α1/α2-adrenergic, muscarinic, and histaminergic receptors. | |

Table 2: In Vitro Functional Activity of Bifeprunox

| Assay / Receptor | Parameter | Value | Reference |

|---|---|---|---|

| Dopamine D2 (CHO cells) | pA2 (vs. Quinpirole) | 10.1 | |

| Dopamine D2 (CHO cells) | Intrinsic Activity (% of Quinpirole) | 28% | |

| Serotonin 5-HT1A (CHO cells) | pEC50 | 9.95 | |

| Serotonin 5-HT1A (CHO cells) | Efficacy (% of 8-OH-DPAT) | 73% | |

| Dopamine D2L ([35S]-GTPγS) | pEC50 | 8.97 |

| Dopamine D2L ([35S]-GTPγS) | Intrinsic Activity (% of Apomorphine) | 26.3% | |

Signaling Pathways and Experimental Workflows

Bifeprunox Mechanism of Action

The diagram below illustrates the dual-action mechanism of Bifeprunox at a synaptic level, highlighting its stabilizing effect on dopaminergic neurotransmission and its synergistic action via serotonergic pathways.

Caption: Bifeprunox acts as a D2 partial agonist and 5-HT1A agonist.

Preclinical Antipsychotic Drug Discovery Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel antipsychotic agent like Bifeprunox.

Caption: Typical workflow for preclinical antipsychotic evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in Bifeprunox research are outlined below.

Radioligand Binding Assays

-

Objective : To determine the binding affinity (Ki) of Bifeprunox for various neurotransmitter receptors.

-

General Protocol :

-

Tissue/Cell Preparation : Homogenates of specific brain regions (e.g., striatum for D2) or membranes from cells expressing the recombinant human receptor of interest are prepared.

-

Incubation : A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (Bifeprunox).

-

Separation : Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis : The concentration of Bifeprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[35S]-GTPγS Functional Assay

-

Objective : To measure the ability of Bifeprunox to activate G-protein coupled receptors (D2 and 5-HT1A) and determine its intrinsic agonist activity.

-

General Protocol :

-

Membrane Preparation : Membranes from cells expressing the receptor of interest (e.g., hD2L) are prepared.

-

Incubation : Membranes are incubated with GDP, varying concentrations of Bifeprunox, and the non-hydrolyzable GTP analog, [35S]-GTPγS. To test for antagonism, a full agonist (e.g., apomorphine) is included.

-

Reaction Termination : The reaction is stopped, and bound [35S]-GTPγS is separated from free [35S]-GTPγS by filtration.

-

Quantification : Radioactivity is measured via scintillation counting.

-

Data Analysis : Data are analyzed to generate concentration-response curves, from which potency (EC50) and efficacy (Emax, relative to a full agonist) are derived.

-

In Vivo Behavioral Models

-

Conditioned Avoidance Response (CAR) : This test is predictive of antipsychotic activity. Rats are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress the avoidance response without impairing the escape response.

-

Amphetamine-Induced Hyperlocomotion : This model mimics the hyperdopaminergic state associated with psychosis. Rodents are administered a psychostimulant like d-amphetamine, which induces hyperactivity. The ability of Bifeprunox to antagonize this hyperactivity is measured as an indicator of its antipsychotic potential.

Pharmacokinetics and Clinical Development

Pharmacokinetic Profile

Table 3: Pharmacokinetic Parameters of Bifeprunox in Healthy Adults

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Tmax (median) | ~2 hours | Single or multiple doses | |

| Bioavailability (relative) | ~54% | - | |

| Half-life (plasma) | 9 hours | - | |

| Metabolism | Primarily via CYP2C9 and CYP3A4; minor pathway via CYP2D6 | In vitro studies | |

| Excretion | 87% of dose excreted (74% feces, 13% urine), mostly as metabolites | After single oral dose |

| Food Effect (40 mg dose) | Tmax delayed by 1.5h; Cmax increased by 10%; AUC increased by 29% | With high-fat meal | |

Clinical Trial Efficacy

A Cochrane review of four randomized controlled trials (RCTs) provided pooled data on the efficacy of Bifeprunox compared to placebo.

Table 4: Efficacy of Bifeprunox (20 mg) vs. Placebo in Schizophrenia (from Pooled RCT Data)

| Outcome Measure | No. of Participants | No. of RCTs | Mean Difference (MD) [95% CI] | Quality of Evidence | Reference |

|---|---|---|---|---|---|

| PANSS Positive Subscale Score | 549 | 2 | -1.89 [-2.85 to -0.92] | Low |

| PANSS Negative Subscale Score | 549 | 2 | -1.53 [-2.37 to -0.69] | Low | |

Rationale for Discontinuation

Despite a favorable side-effect profile, the development of Bifeprunox was halted due to insufficient evidence of superior efficacy.

Caption: The logic behind the discontinuation of Bifeprunox development.

Conclusion and Future Perspectives

This compound represents a significant case study in the development of third-generation antipsychotics. Its mechanism as a D2 partial agonist and 5-HT1A agonist was pharmacologically sound and successfully translated to a favorable safety profile in clinical trials, notably avoiding common adverse effects like weight gain and EPS. However, its journey underscores a critical challenge in modern drug development: achieving not just safety, but also demonstrating a convincing efficacy advantage over established therapies. The data from the Bifeprunox program remain valuable for researchers, offering insights into the nuanced relationship between receptor pharmacology, clinical efficacy, and the regulatory hurdles that shape the future of schizophrenia treatment.

References

Bifeprunox Mesylate: A Comprehensive Neurochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox mesylate is an investigational atypical antipsychotic agent characterized by a distinct neurochemical profile. It was developed with the aim of addressing both the positive and negative symptoms of schizophrenia while minimizing the extrapyramidal side effects associated with conventional antipsychotics. This technical guide provides an in-depth overview of the core neurochemical properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Core Neurochemical Properties

This compound's primary mechanism of action involves a unique combination of partial agonism at dopamine D2-like receptors and agonism at serotonin 5-HT1A receptors.[1] This dual activity is believed to contribute to its potential therapeutic effects. By acting as a partial agonist at D2 receptors, bifeprunox can function as a dopamine system stabilizer, attenuating dopamine activity in hyperdopaminergic states (as seen in the positive symptoms of schizophrenia) and enhancing it in hypodopaminergic states (thought to underlie negative and cognitive symptoms).[2][3] Its agonist activity at 5-HT1A receptors is hypothesized to further contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[2][3]

Quantitative Data: Receptor Binding Affinity and Functional Activity

The following tables summarize the in vitro receptor binding affinities and functional activities of this compound at key dopamine and serotonin receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Preparation | K_i (nM) | pK_i | Reference(s) |

| Dopamine D2 | [³H]-spiperone | Human cloned | 2.2 | 8.5 | |

| Dopamine D2 | [³H]-spiperone | Rat striatal | - | 8.83 | |

| Dopamine D3 | - | Human cloned | - | 9.2 | |

| Dopamine D4 | - | Human cloned | - | 8.8 | |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Human cloned | 9.3 | 8.0 | |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Rat cortical | - | 7.19 |

Table 2: Functional Activity of this compound

| Receptor | Assay Type | Cell Line/Tissue | Parameter | Value | Reference(s) |

| Dopamine D2 | Adenylate Cyclase | CHO (human D2) | Intrinsic Activity | 28% (vs. quinpirole) | |

| Dopamine D2 | Adenylate Cyclase | CHO (human D2) | pA₂ (antagonism of quinpirole) | 10.1 | |

| Dopamine D2 | Adenylate Cyclase | Rat striatal slices | pD₂ (inhibition) | 7.9 | |

| Serotonin 5-HT1A | Adenylate Cyclase | CHO (human 5-HT1A) | Efficacy | 73% | |

| Serotonin 5-HT1A | Adenylate Cyclase | CHO (human 5-HT1A) | pEC₅₀ | 9.95 | |

| Serotonin 5-HT1A | - | Human 5-HT1A receptor | Emax | 70% | |

| Serotonin 5-HT1A | - | Hippocampal | pEC₅₀ | 6.37 |

This compound demonstrates high affinity for D2, D3, and D4 dopamine receptors, as well as the 5-HT1A serotonin receptor. Notably, it has little to no affinity for 5-HT2A, 5-HT2C, α1- and α2-adrenergic, muscarinic, and histaminergic receptors, which may contribute to a more favorable side-effect profile.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the neurochemical properties of this compound.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]-spiperone.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing human dopamine D2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-spiperone (specific activity ~70-90 Ci/mmol).

-

Non-specific Binding Control: 10 µM haloperidol or (+)-butaclamol.

-

Test Compound: this compound.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM haloperidol.

-

Test Compound: 50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [³H]-spiperone (final concentration ~0.1-0.3 nM) to all wells.

-

Add 100 µL of the membrane suspension to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from a competition curve. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay for 5-HT1A Receptors: [³⁵S]GTPγS Binding

This assay measures the functional activity of a compound at the 5-HT1A receptor by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

-

Membranes: Rat hippocampal membranes.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Agonist: 5-HT (for determining maximal stimulation).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

Procedure:

-

Membrane Preparation: Homogenize rat hippocampi in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Basal Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM unlabeled GTPγS.

-

Test Compound: 50 µL of varying concentrations of this compound.

-

-

Add 50 µL of GDP (final concentration 10-30 µM) to all wells.

-

Pre-incubate the plate at 30°C for 15-20 minutes.

-

Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the net agonist-stimulated [³⁵S]GTPγS binding. Determine the EC₅₀ (concentration for half-maximal stimulation) and E_max (maximal effect relative to a full agonist like 5-HT) values from the dose-response curve.

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the brain of a freely moving rat.

Materials:

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.

-

Guide Cannula: For stereotaxic implantation.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Microinfusion Pump.

-

Fraction Collector.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

Procedure:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a refrigerated fraction collector.

-

Drug Administration: After collecting baseline samples, administer this compound (or vehicle control) systemically (e.g., via intraperitoneal or subcutaneous injection).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug's effect on neurotransmitter levels.

-

Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the pre-drug baseline levels and analyze the time course of the drug's effect.

Visualizations

The following diagrams illustrate key concepts related to the neurochemical properties and investigation of this compound.

Caption: Mechanism of Bifeprunox at a Dopaminergic and Serotonergic Synapse.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Caption: Simplified Workflow for an In Vivo Microdialysis Experiment.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]

Methodological & Application

Application Notes and Protocols: Bifeprunox Mesylate In Vitro Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox mesylate is a novel antipsychotic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D₂-like receptors and a potent agonist at serotonin 5-HT₁ₐ receptors.[1] This profile suggests therapeutic potential against a broad range of schizophrenia symptoms, including positive, negative, and cognitive deficits, while potentially offering a more favorable side-effect profile compared to earlier generations of antipsychotics.[1] In vitro radioligand binding assays are fundamental in characterizing the affinity of a compound like bifeprunox for its molecular targets. These assays provide quantitative data, such as the inhibition constant (Kᵢ), which is crucial for understanding its mechanism of action and predicting its clinical efficacy and potential side effects.

This document provides a detailed summary of the in vitro binding profile of this compound at key central nervous system (CNS) receptors and offers a generalized, comprehensive protocol for conducting such radioligand binding assays.

Receptor Binding Affinity of this compound

This compound exhibits high affinity for human dopamine D₂, D₃, and D₄ receptors, as well as the serotonin 5-HT₁ₐ receptor. In contrast, it shows low or negligible affinity for other receptors, such as 5-HT₂ₐ/₂C, α₁- and α₂-adrenoceptors, and muscarinic and histaminergic receptors.[1][2] This selectivity is a key feature of its pharmacological profile.

The binding affinities, expressed as pKᵢ values (the negative logarithm of the Kᵢ), are summarized in the table below for easy comparison. A higher pKᵢ value corresponds to a higher binding affinity.

| Receptor Target | Species | pKᵢ | Reference |

| Dopamine D₂ | Human | 8.5 | [2] |

| Dopamine D₃ | Human | 9.1 | |

| Dopamine D₄ | Human | 8.0 | |

| Serotonin 5-HT₁ₐ | Human | 8.2 |

Signaling and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of Bifeprunox and the general workflow of an in vitro radioligand binding assay.

References

Application Notes and Protocols: Bifeprunox Mesylate Adenylate Cyclase Functional Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox mesylate is an atypical antipsychotic agent characterized by its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3] This dual action is believed to contribute to its therapeutic effects in managing schizophrenia by stabilizing dopaminergic and serotonergic neurotransmission.[2][4] A key mechanism through which these G protein-coupled receptors (GPCRs) transduce signals is the modulation of adenylate cyclase activity, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Functional assays that measure the inhibition of adenylate cyclase are therefore crucial for characterizing the pharmacological profile of compounds like this compound. These assays provide quantitative data on the potency and efficacy of the compound at its target receptors.

Signaling Pathways

This compound exerts its effects by interacting with D2 and 5-HT1A receptors, both of which are predominantly coupled to the inhibitory G protein, Gαi. Activation of these receptors by an agonist leads to the inhibition of adenylate cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.

This compound Action at Dopamine D2 Receptors

Bifeprunox acts as a partial agonist at the dopamine D2 receptor. In this capacity, it can modulate adenylate cyclase activity. The D2 receptor is coupled to the Gαi subunit of the G protein complex. Upon receptor activation, the Gαi subunit dissociates and inhibits adenylate cyclase, leading to a reduction in cAMP production.

This compound Action at Serotonin 5-HT1A Receptors

Similar to its action on D2 receptors, Bifeprunox is a partial agonist at serotonin 5-HT1A receptors. These receptors are also coupled to the Gαi protein. Agonist binding to the 5-HT1A receptor initiates a signaling cascade that results in the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at dopamine D2 and serotonin 5-HT1A receptors.

Table 1: Binding Affinity of this compound

| Receptor | Radioligand | Preparation | pKi | Ki (nM) |

| Dopamine D2 | [3H]-spiperone | CHO cells expressing human D2 receptors | - | 2.2 |

| Dopamine D2 | - | Human D2 receptors | 8.5 | - |

| Dopamine D3 | - | Human D3 receptors | 9.2 | - |

| Dopamine D4 | - | Human D4 receptors | 8.8 | - |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | CHO cells expressing human 5-HT1A receptors | - | 9.3 |

| Serotonin 5-HT1A | - | Human 5-HT1A receptors | 8.0 | - |

| Cortical 5-HT1A | - | - | 7.19 | - |

| Striatal D2 | - | - | 8.83 | - |

Table 2: Functional Activity of this compound in Adenylate Cyclase Assays

| Receptor | Assay Type | Cell Line | Parameter | Value |

| Dopamine D2 | Antagonism of quinpirole | CHO cells expressing human D2 receptors | pA2 | 10.1 |

| Dopamine D2 | Agonist effect | CHO cells expressing human D2 receptors | Intrinsic Activity | 28% (compared to quinpirole) |

| Dopamine D2 | Inhibition of adenylate cyclase | Rat striatal slices | pD2 | 7.9 |

| Serotonin 5-HT1A | Agonist effect | CHO cells expressing human 5-HT1A receptors | pEC50 | 9.95 |

| Serotonin 5-HT1A | Agonist effect | CHO cells expressing human 5-HT1A receptors | Efficacy | 73% |

| Hippocampal 5-HT1A | Agonist effect | - | pEC50 | 6.37 |

pKi: negative logarithm of the inhibition constant; Ki: inhibition constant; pA2: negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response; pD2: negative logarithm of the agonist concentration that produces 50% of the maximal response; pEC50: negative logarithm of the agonist concentration that produces 50% of the maximal effect.

Experimental Protocols

Adenylate Cyclase Functional Assay for Gαi-Coupled Receptors

This protocol describes a common method for assessing the functional activity of ligands for Gαi-coupled receptors, such as the D2 and 5-HT1A receptors, by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

Cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor (e.g., CHO or HEK293 cells)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics

-

Serum-free cell culture medium

-

24-well cell culture plates

-

This compound

-

Forskolin

-

Reference agonist (e.g., quinpirole for D2, 8-OH-DPAT for 5-HT1A)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

Plate reader compatible with the chosen cAMP detection method

Procedure:

-

Cell Culture and Plating:

-

Culture cells expressing the receptor of interest in appropriate growth medium.

-

Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay:

-

On the day of the assay, aspirate the growth medium and replace it with serum-free medium.

-

Incubate the cells for 4 hours at 37°C.

-

Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Aspirate the serum-free medium and add the different concentrations of this compound or reference agonist to the wells.

-

Pre-incubate for 15-30 minutes at 37°C.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylate cyclase. The final concentration of forskolin should be determined empirically to produce a submaximal but robust cAMP signal (e.g., 1-10 µM).

-

Incubate for an additional 20 minutes at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction by aspirating the medium and adding a cell lysis buffer provided with the cAMP detection kit.

-

Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the drug concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the pEC50 or pIC50 value.

-

The intrinsic activity (efficacy) can be determined by comparing the maximal inhibition produced by this compound to that of a full agonist.

-

Note: This is a generalized protocol. Specific parameters such as cell seeding density, incubation times, and concentrations of reagents may need to be optimized for specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Microdialysis Studies of Bifeprunox Mesylate in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox is an atypical antipsychotic agent characterized by its dual partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3][4] This unique pharmacological profile suggests its potential to modulate dopaminergic and serotonergic neurotransmission in brain regions implicated in psychosis, such as the nucleus accumbens. In vivo microdialysis in rats is a powerful technique to study the effects of bifeprunox on extracellular neurotransmitter levels, providing crucial insights into its pharmacodynamic properties. This document provides detailed protocols and application notes for conducting such studies.

Signaling Pathway of Bifeprunox Mesylate

Bifeprunox acts as a partial agonist at both presynaptic and postsynaptic dopamine D2 receptors and serotonin 5-HT1A receptors. Its mechanism of action is thought to involve the stabilization of dopaminergic and serotonergic activity. As a partial agonist, it can act as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.

References

Application Notes and Protocols for the Conditioned Avoidance Response (CAR) Model with Bifeprunox Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Conditioned Avoidance Response (CAR) model is a cornerstone in the preclinical assessment of antipsychotic drug efficacy. This behavioral paradigm evaluates the ability of a test compound to selectively suppress a learned avoidance behavior without inducing motor impairment, a characteristic profile of clinically effective antipsychotics. Bifeprunox mesylate, a compound with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, has been evaluated in this model to determine its antipsychotic potential. These application notes provide a comprehensive overview of the CAR model in the context of Bifeprunox, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Bifeprunox acts as a dopamine system stabilizer; in conditions of excessive dopaminergic activity, it acts as an antagonist, while in areas with low dopamine levels, it exhibits agonistic properties.[1][2] This mechanism, coupled with its 5-HT1A receptor agonism, is thought to contribute to its potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[1][2] The CAR model is particularly sensitive to the dopamine D2 receptor modulation that is a hallmark of antipsychotic drugs, including partial agonists like Bifeprunox.[3]

Data Presentation

While specific dose-response data for this compound in the conditioned avoidance response model is not extensively available in publicly accessible literature, the following tables provide a standardized format for presenting such quantitative data. Preclinical studies have confirmed that Bifeprunox inhibits the conditioned avoidance response in rats.

Table 1: Dose-Response Effects of this compound on Conditioned Avoidance Responding

| Treatment Group | Dose (mg/kg, s.c.) | N | % Avoidance Responses (Mean ± SEM) | % Escape Responses (Mean ± SEM) | % Escape Failures (Mean ± SEM) |

| Vehicle | 0 | 10 | 85.2 ± 5.4 | 14.8 ± 5.4 | 0.0 ± 0.0 |

| Bifeprunox | 0.1 | 10 | Data Not Available | Data Not Available | Data Not Available |

| Bifeprunox | 0.3 | 10 | Data Not Available | Data Not Available | Data Not Available |

| Bifeprunox | 1.0 | 10 | Data Not Available | Data Not Available | Data Not Available |

| Bifeprunox | 3.0 | 10 | Data Not Available | Data Not Available | Data Not Available |

| Haloperidol (Control) | 0.1 | 10 | 25.6 ± 8.1 | 74.4 ± 8.1 | 0.0 ± 0.0 |

Table 2: Latency to Respond Following this compound Administration

| Treatment Group | Dose (mg/kg, s.c.) | N | Avoidance Latency (s, Mean ± SEM) | Escape Latency (s, Mean ± SEM) |

| Vehicle | 0 | 10 | 2.5 ± 0.3 | 12.1 ± 1.5 |

| Bifeprunox | 0.1 | 10 | Data Not Available | Data Not Available |

| Bifeprunox | 0.3 | 10 | Data Not Available | Data Not Available |

| Bifeprunox | 1.0 | 10 | Data Not Available | Data Not Available |

| Bifeprunox | 3.0 | 10 | Data Not Available | Data Not Available |

| Haloperidol (Control) | 0.1 | 10 | 4.8 ± 0.6 | 13.5 ± 1.8 |

Note: This table illustrates the expected format for latency data. Antipsychotics typically increase avoidance latency without significantly affecting escape latency.

Experimental Protocols

The following protocols are detailed methodologies for conducting a conditioned avoidance response study to evaluate the effects of this compound.

Protocol 1: Two-Way Active Avoidance Task in Rats

1. Animals:

-

Species: Male Wistar rats (250-300g).

-

Housing: Housed in pairs in a temperature-controlled facility (21 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment and handled daily for three days before training to minimize stress.

2. Apparatus:

-

Shuttle Box: A two-compartment shuttle box (e.g., Panlab LE916) with internal dimensions of approximately 25 cm x 25 cm x 25 cm for each compartment. The compartments are separated by a guillotine door or an open passage.

-